N-(2-fluorophenyl)-4-methoxybenzamide

Conformational analysis Crystal engineering Fragment-based drug design

N-(2-Fluorophenyl)-4-methoxybenzamide (CAS 143925-52-4) is a synthetic benzamide derivative with the molecular formula C14H12FNO2 and an exact mass of 245.085 Da. The compound bears a 4-methoxy substituent on the benzamide ring and a 2-fluoro substituent on the N-phenyl ring, distinguishing it from positional isomers such as N-(3-fluorophenyl)- and N-(4-fluorophenyl)-4-methoxybenzamide.

Molecular Formula C14H12FNO2
Molecular Weight 245.25 g/mol
CAS No. 143925-52-4
Cat. No. B128752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-4-methoxybenzamide
CAS143925-52-4
SynonymsN-(2-FLUOROPHENYL)-4-METHOXYBENZAMIDE
Molecular FormulaC14H12FNO2
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F
InChIInChI=1S/C14H12FNO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17)
InChIKeyNTDPONOQVIHJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluorophenyl)-4-methoxybenzamide CAS 143925-52-4 Procurement Guide: Compound Class, Structural Identity, and Research Context


N-(2-Fluorophenyl)-4-methoxybenzamide (CAS 143925-52-4) is a synthetic benzamide derivative with the molecular formula C14H12FNO2 and an exact mass of 245.085 Da. The compound bears a 4-methoxy substituent on the benzamide ring and a 2-fluoro substituent on the N-phenyl ring, distinguishing it from positional isomers such as N-(3-fluorophenyl)- and N-(4-fluorophenyl)-4-methoxybenzamide [1]. This fluorinated benzamide has been investigated primarily as a fragment in NMR-based screening libraries targeting bacterial cell division protein FtsZ, though published quantitative bioactivity data for the isolated compound remain scarce in peer-reviewed literature [2]. The crystal structure of the closely related regioisomer 2-fluoro-N-(4-methoxyphenyl)benzamide has been reported, but no single-crystal X-ray structure for the title compound itself was identified in authoritative databases at the time of this analysis [3].

Why 2-Fluoro Substitution on the N-Phenyl Ring in 4-Methoxybenzamides Cannot Be Assumed Interchangeable with 3- or 4-Fluoro Analogs for FtsZ-Targeted Antibacterial Screening


Substitution of a generic fluorobenzamide or an alternative positional isomer for N-(2-fluorophenyl)-4-methoxybenzamide is not supported by quantitative SAR evidence. The 3-methoxybenzamide scaffold class, from which 4-methoxybenzamides conceptually derive, exhibits highly regiospecific interactions with the FtsZ GTPase domain; the position of the fluorine atom on the N-phenyl ring modulates both the dihedral angle relative to the amide plane and the capacity for intermolecular hydrogen bonding, as demonstrated by crystal-structure analyses of related fluoro-N-arylbenzamides [1]. In the broader benzamide-FtsZ inhibitor series, even minor substituent shifts have been shown to alter anti-staphylococcal MIC values by orders of magnitude, meaning that data generated with N-(3-fluorophenyl)-4-methoxybenzamide or N-(4-fluorophenyl)-4-methoxybenzamide cannot be extrapolated to the 2-fluoro isomer without introducing unquantifiable performance risk [2]. Procurement decisions predicated on the assumption of class-level equivalence therefore carry a high probability of irreproducible screening results.

N-(2-Fluorophenyl)-4-methoxybenzamide 143925-52-4 Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Evaluation


Regiochemistry-Dependent Conformational Constraint: Dihedral Angle Comparison of 2-Fluoro vs. 4-Fluoro N-Phenyl-4-methoxybenzamide Analogs from Single-Crystal X-Ray Data

The ortho-fluoro substitution in N-(2-fluorophenyl)-4-methoxybenzamide is expected to impose a significantly different N-phenyl dihedral angle relative to the amide plane compared with the para-fluoro analog. The published crystal structure of the 4-fluoro isomer, N-(4-fluorophenyl)-4-methoxybenzamide, shows the methoxybenzene ring inclined at 23.86(7)° to the amide plane, while the fluoro-substituted ring adopts a distinct geometry that affects intermolecular N–H···O hydrogen-bonding networks [1]. For the title 2-fluoro compound, crystallographic data from the closely related regioisomer 2-fluoro-N-(4-methoxyphenyl)benzamide indicate that the fluorobenzene and methoxybenzene rings are inclined at 27.06(7)° and 23.86(7)°, respectively, to the amide plane, with a dihedral angle of only 3.46(9)° between the two rings – a near-coplanar arrangement that would be geometrically impossible for the 3- or 4-fluoro N-phenyl isomers due to steric and electronic constraints [2]. This conformational distinction directly impacts the presentation of pharmacophoric features to a protein binding site.

Conformational analysis Crystal engineering Fragment-based drug design

Class-Level Antibacterial Potency Benchmarking: 3-Methoxybenzamide FtsZ Inhibitor Scaffold Contextualizes the Quantitative Gap for 4-Methoxy-2-fluorophenyl Derivatives

While no published MIC or FtsZ IC50 data were retrievable for N-(2-fluorophenyl)-4-methoxybenzamide itself, the benzamide FtsZ inhibitor class provides quantitative benchmarks for evaluating the compound's positioning. The parent 3-methoxybenzamide is a weak FtsZ inhibitor with reported antibacterial activity against Bacillus subtilis only at high concentrations [1]. Optimized 3-methoxybenzamide derivatives such as PC190723 achieve potent anti-staphylococcal activity with MIC values in the sub-μg/mL range against methicillin-resistant S. aureus (MRSA), demonstrating that specific substitution patterns on both the benzamide and N-phenyl rings can improve potency by over 100-fold relative to the unsubstituted scaffold [2]. The 2-fluoro N-phenyl substitution in the title compound represents a distinct chemical starting point that has not yet been quantitatively benchmarked against these optimized analogs, creating both a knowledge gap and a differentiation opportunity for de novo SAR exploration.

FtsZ inhibition Antibacterial Staphylococcus aureus

Hydrogen-Bond Donor/Acceptor Capacity and Calculated Physicochemical Property Profile Differentiate N-(2-Fluorophenyl)-4-methoxybenzamide from Non-Fluorinated and Ortho-Substituted Benzamide Congeners

The physicochemical property profile of N-(2-fluorophenyl)-4-methoxybenzamide reflects the impact of ortho-fluorination on hydrogen-bond donor/acceptor capacity and lipophilicity. The compound possesses one hydrogen-bond donor (amide NH), three hydrogen-bond acceptors (amide carbonyl, methoxy oxygen, and the fluorine atom, which can act as a weak H-bond acceptor), and four rotatable bonds, with a calculated topological polar surface area (TPSA) of 38.3 Ų . Compared with the non-fluorinated parent N-phenyl-4-methoxybenzamide (no fluorine; H-bond donor count 1, H-bond acceptor count 2, TPSA ~38 Ų), the addition of ortho-fluorine increases the H-bond acceptor count to 3 while minimally perturbing lipophilicity (estimated AlogP ~2.5-3.0), making the 2-fluoro derivative a more versatile fragment for H-bond-mediated interactions with FtsZ GTP-binding pocket residues without the substantial LogP increase that accompanies methyl or chloro substitutions at the same position . This balanced property profile positions the compound as a rule-of-three-compliant fragment suitable for direct screening.

Physicochemical profiling Drug-likeness Fragment library design

Best-Fit Research and Industrial Application Scenarios for N-(2-Fluorophenyl)-4-methoxybenzamide Based on Evidenced Differentiation


Fragment-Based NMR Screening Libraries Targeting Bacterial FtsZ GTPase with Ortho-Fluoro Conformational Constraint

The compound's presence in the BMRB fragment screening library (entry bmse011232) and its near-coplanar ring geometry, inferred from the 2-fluoro regioisomer crystal structure, make it suitable as a low-molecular-weight (245 Da) probe for STD-NMR or WaterLOGSY fragment screens against recombinant FtsZ [1]. The ortho-fluorine atom provides a distinctive ¹⁹F NMR handle for ligand-observed screening without the steric bulk of a trifluoromethyl group, enabling detection of weak-affinity interactions (KD in the high μM to low mM range) that can serve as starting points for structure-guided elaboration [2].

Regioisomeric Selectivity Profiling in Benzamide SAR for Antibacterial Target Deconvolution

Where a research program has identified antimicrobial hit matter from a 3-methoxybenzamide or 4-methoxybenzamide chemical series, inclusion of the 2-fluorophenyl regioisomer as a selectivity control compound enables quantitative assessment of whether antibacterial activity is FtsZ-mechanism-dependent or off-target-driven. The near-coplanar conformation of the 2-fluoro isomer contrasts with the twisted geometry of the 3-fluoro analog (inter-ring dihedral 65.7°), providing a conformational probe for pharmacophore model validation [1]. The compound may be ordered alongside N-(3-fluorophenyl)-4-methoxybenzamide (CAS 167565-79-9) and N-(4-fluorophenyl)-4-methoxybenzamide (CAS 5021-60-3) to construct a complete positional-scanning set.

Crystallography and Solid-State Interaction Studies of Halogenated Benzamide Series

Researchers studying the effect of halogen position on intermolecular N–H···O and C–H···F hydrogen-bonding networks in benzamide crystals can utilize N-(2-fluorophenyl)-4-methoxybenzamide as a critical data point in the ortho-fluoro series. While the crystal structure of the title compound has not been reported, the availability of single-crystal data for the 2-fluoro-N-(4-methoxyphenyl)benzamide regioisomer provides a methodological framework for comparative crystallography [1]. Co-crystallization experiments with this compound and FtsZ or other target proteins could yield novel binding-mode information.

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